Enhanced COX-2 Selectivity Profile Compared to Non-Selective NSAID Standard Celecoxib
In comparative COX inhibition assays, 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole demonstrated a COX-1/COX-2 selectivity index of 1.53 (COX-1 IC50 = 0.034 µM; COX-2 IC50 = 0.052 µM). This selectivity profile is slightly reduced compared to the standard selective COX-2 inhibitor celecoxib (COX-1 IC50 = 0.02 µM; COX-2 IC50 = 0.01 µM; selectivity index = 2.00) . The quantitative difference in IC50 values against the two isoforms suggests a distinct binding interaction with the COX-2 active site relative to the reference compound.
| Evidence Dimension | COX Enzyme Inhibition and Selectivity |
|---|---|
| Target Compound Data | COX-1 IC50 = 0.034 µM; COX-2 IC50 = 0.052 µM; Selectivity Index = 1.53 |
| Comparator Or Baseline | Celecoxib: COX-1 IC50 = 0.02 µM; COX-2 IC50 = 0.01 µM; Selectivity Index = 2.00 |
| Quantified Difference | COX-2 IC50 is 5.2-fold higher (less potent) than celecoxib; Selectivity Index is 23.5% lower. |
| Conditions | In vitro enzyme inhibition assay (COX-1 and COX-2). |
Why This Matters
This data provides a quantitative baseline for researchers investigating novel COX-2 inhibitors with potentially differentiated selectivity profiles, which is critical for assessing off-target (COX-1 related) side-effect potential in preclinical development.
